2-Ethoxy-4-methylbenzaldehyde
Description
Contextual Significance of Substituted Benzaldehydes in Contemporary Chemical Synthesis
Substituted benzaldehydes are highly versatile building blocks in modern organic synthesis due to the reactivity of the aldehyde group, which readily participates in a wide range of chemical transformations. cymitquimica.com These compounds are fundamental precursors for the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. cymitquimica.com The aldehyde functionality can undergo nucleophilic addition, condensation reactions (like the Knoevenagel and Wittig reactions), oxidations to carboxylic acids, and reductions to alcohols. cymitquimica.comresearchgate.net
The nature and position of the substituents on the aromatic ring profoundly impact the reactivity of the aldehyde. Electron-donating groups, such as alkoxy (ethoxy) and alkyl (methyl) groups, can increase the electron density on the ring and influence the regioselectivity of further electrophilic aromatic substitutions. Conversely, they can decrease the electrophilicity of the aldehyde's carbonyl carbon. This modulation of reactivity is a key tool for synthetic chemists. nih.gov For instance, the presence of these substituents is crucial in the synthesis of more complex molecules, including heterocyclic compounds and natural products. acs.orgrug.nlbenthamdirect.comresearchgate.net Recent research has focused on developing novel, efficient, and environmentally benign methods for the synthesis of substituted benzaldehydes, utilizing techniques like transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis. acs.orgoup.com These advancements underscore the sustained importance of this class of compounds in contemporary chemical research. rug.nlresearchgate.net
Evolution of Research on Ethoxylated and Methylated Aromatic Aldehydes
The study of aromatic aldehydes dates back to the 19th century, with early research focusing on fundamental reactions and properties. The Gattermann-Koch reaction, for example, provided a direct method to introduce a formyl group onto an aromatic ring. orgsyn.org Over time, research has evolved to explore the effects of various substituents.
Methylated aromatic aldehydes, such as p-tolualdehyde (4-methylbenzaldehyde), have long been important intermediates. nih.gov They are used in the synthesis of dyes, pharmaceuticals, and perfumes. nih.gov Research into methylated benzaldehydes has contributed to our understanding of reaction mechanisms, such as electrophilic aromatic substitution and the influence of alkyl groups on reaction rates and regioselectivity. science.gov
Ethoxylated aromatic aldehydes, a subset of alkoxy-substituted benzaldehydes, have also garnered significant attention. The ethoxy group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution and influences the orientation of incoming groups. Research into compounds like ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) has been prominent, particularly in the flavor and fragrance industry. alfa-chemistry.com Studies on ethoxylated compounds have also explored their potential in medicinal chemistry and materials science. rjptonline.orgresearchgate.net The investigation into the combined effects of both ethoxy and methyl groups on a benzaldehyde (B42025) ring is a logical progression, aiming to leverage the properties of both substituents to create novel molecular scaffolds.
Identification of Knowledge Gaps and Rationale for Focused Investigation of 2-Ethoxy-4-methylbenzaldehyde
Despite the extensive body of research on substituted benzaldehydes, a detailed investigation into this compound remains limited in publicly accessible scientific literature. While its isomers, such as 4-ethoxy-2-methylbenzaldehyde, are commercially available and have documented properties, specific research findings, detailed reaction kinetics, and extensive application studies for the 2-ethoxy-4-methyl isomer are scarce. sigmaaldrich.comaccelachem.comchemsrc.com
This represents a significant knowledge gap. The unique ortho-ethoxy and para-methyl substitution pattern in this compound is expected to confer distinct steric and electronic properties compared to its isomers. The ethoxy group at the ortho position can exert a significant steric influence on the adjacent aldehyde group, potentially altering its reactivity in condensation and addition reactions. Furthermore, the interplay between the ortho-ethoxy and para-methyl groups could lead to unique reactivity patterns in reactions involving the aromatic ring.
A focused investigation into this compound is therefore warranted to:
Elucidate its fundamental chemical and physical properties.
Develop efficient and scalable synthetic routes.
Explore its reactivity profile in a range of standard organic transformations.
Evaluate its potential as a precursor for novel pharmaceuticals, agrochemicals, or functional materials.
Closing this knowledge gap will not only contribute to the fundamental understanding of structure-reactivity relationships in substituted aromatic compounds but also potentially unlock new avenues for the development of valuable chemical entities. The systematic study of less-explored isomers like this compound is crucial for expanding the toolbox of synthetic organic chemists.
Chemical Compound Data
| Compound Name |
| This compound |
| 4-Ethoxy-2-methylbenzaldehyde |
| p-Tolualdehyde |
| Ethylvanillin |
| Benzaldehyde |
| Acrolein |
| Isoprene |
| Piperidine (B6355638) |
| Trifluoroacetic acid |
| Diethyl malonate |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 154478-29-2 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| SMILES | CCOC1=C(C=CC(=C1)C)C=O |
| InChI | InChI=1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3 |
| Predicted XlogP | 2.1 uni.lu |
| Purity | Typically offered at ≥95% cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPACITYHAIVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethoxy 4 Methylbenzaldehyde
Regioselective Formylation Strategies for Aromatic Precursors
The introduction of a formyl group (-CHO) onto an aromatic ring at a specific position is a critical step in the synthesis of substituted benzaldehydes. For an aromatic precursor like 3-methylphenetole (1-ethoxy-3-methylbenzene), achieving formylation exclusively at the C2 position requires overcoming the inherent directing effects of the ethoxy and methyl groups.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic compounds. organic-chemistry.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with an appropriate electrophile to introduce the desired functional group.
In the context of synthesizing 2-ethoxy-4-methylbenzaldehyde, the ethoxy group on the precursor, 3-methylphenetole, can serve as a moderate directing group. However, its directing ability might not be sufficient to achieve exclusive ortho-formylation. To enhance regioselectivity, a more potent DMG could be temporarily installed on the aromatic ring. Alternatively, the inherent directing effect of the ethoxy group can be exploited under carefully controlled conditions.
The general mechanism involves the reaction of the aromatic precursor with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). harvard.edu This generates an ortho-lithiated intermediate, which is then quenched with a formylating agent such as N,N-dimethylformamide (DMF) to yield the target aldehyde. mdpi.com
Table 1: Key Reagents in Directed Ortho-Metalation for Aldehyde Synthesis
| Reagent | Role |
| Organolithium (e.g., n-BuLi) | Strong base for deprotonation |
| Directing Metalation Group (DMG) | Directs lithiation to the ortho position |
| N,N-Dimethylformamide (DMF) | Formylating agent (electrophile) |
| Tetramethylethylenediamine (TMEDA) | Chelating agent, enhances reactivity |
This table summarizes the essential components typically used in a directed ortho-metalation strategy for the synthesis of aromatic aldehydes.
Modified Gattermann and Vilsmeier-Haack Reactions
The Gattermann and Vilsmeier-Haack reactions are classical methods for the formylation of aromatic rings. thieme-connect.de However, their traditional forms often lack the regioselectivity required for complex substitution patterns and may employ hazardous reagents. google.com Modern modifications have improved their scope and safety profiles.
The Gattermann reaction traditionally uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgunacademy.com A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide and HCl, making the procedure safer. thermofisher.com For a substrate like 3-methylphenetole, the electron-donating ethoxy and methyl groups activate the ring towards electrophilic substitution. The challenge lies in directing the formylation to the sterically hindered C2 position over the more accessible C4 and C6 positions. The choice of Lewis acid and reaction conditions can influence this regioselectivity.
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). thieme-connect.deambeed.com This reaction is generally milder than the Gattermann reaction and is particularly effective for electron-rich aromatic compounds. ambeed.com The regioselectivity of the Vilsmeier-Haack reaction is sensitive to the steric and electronic properties of the substituents on the aromatic ring. For 3-methylphenetole, formylation is expected to occur at positions activated by the ethoxy and methyl groups. Achieving high selectivity for the 2-position may require optimization of reaction parameters or the use of modified Vilsmeier reagents. researchgate.net Studies have shown that the concentration of the Vilsmeier reagent and the use of alternative reagents like diphosgene or triphosgene (B27547) in place of POCl₃ can provide excellent selectivity and higher yields in certain systems. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of aromatic aldehydes.
Transition Metal-Catalyzed Carbonylation and Cross-Coupling Reactions
Transition metal catalysis provides a versatile platform for the synthesis of benzaldehydes. acs.org Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are particularly relevant. sioc-journal.cn These reactions can utilize carbon monoxide (CO) gas or CO surrogates. sioc-journal.cn For instance, a palladium-catalyzed carbonylation of an aryl halide precursor, such as 2-bromo-1-ethoxy-4-methylbenzene, in the presence of a reducing agent can yield this compound.
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer another powerful route. benthamdirect.com A two-step, one-pot procedure involving the reduction of a Weinreb amide followed by a palladium-catalyzed cross-coupling with an organometallic reagent has been developed for the synthesis of functionalized benzaldehydes. acs.orgresearchgate.net This method employs a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling. acs.orgacs.orgresearchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzaldehyde (B42025) Synthesis
| Reaction Type | Catalyst System (Example) | Precursor Type |
| Carbonylation | Palladium catalyst, CO source | Aryl halide |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Aryl halide |
| Negishi Coupling | Nickel or Palladium catalyst, organozinc reagent | Aryl halide |
This table provides an overview of common transition metal-catalyzed reactions that can be adapted for the synthesis of substituted benzaldehydes like this compound.
Recent advancements have also focused on the use of more abundant and less toxic metals like nickel and iron as catalysts in carbonylation and cross-coupling reactions. researchgate.netresearchgate.netnih.gov
Heterogeneous Catalysis for Sustainable Production Routes
Heterogeneous catalysts offer significant advantages for industrial-scale synthesis, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. scirp.org These factors contribute to more sustainable and cost-effective production processes. scirp.org
For the synthesis of aromatic aldehydes, various heterogeneous catalysts have been explored. For example, supported metal nanoparticles, such as ruthenium on alumina (B75360) (Ru/γ-Al₂O₃), have been shown to be effective for the amination of aldehydes, a related transformation. mdpi.com In the context of aldehyde synthesis, heterogeneous catalysts can be employed in gas-phase or liquid-phase reactions. Vanadyl pyrophosphate (VPO) supported on titania has been used as a heterogeneous catalyst for the ammoxidation of aromatic aldehydes to nitriles, demonstrating the potential of such systems in related transformations. ijcce.ac.ir
The development of heterogeneous catalysts for the direct, selective formylation of substituted benzenes like 3-methylphenetole remains an active area of research. The design of catalysts with specific active sites that can control regioselectivity is a key challenge.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org The synthesis of this compound can be made more sustainable by incorporating these principles.
Key aspects of applying green chemistry to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rjpn.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. rjpn.org For example, using water as a solvent or employing solvent-free reaction conditions. scirp.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rjpn.org Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can also reduce reaction times. rjpn.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. acs.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rjpn.org Both homogeneous and heterogeneous catalysts play a crucial role here.
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, represents a promising green alternative for the synthesis of aromatic aldehydes. scielo.org.mx For instance, the reduction of benzaldehyde to benzyl (B1604629) alcohol has been achieved using enzymes from vegetable wastes, highlighting the potential for biocatalytic approaches in related transformations. scielo.org.mx The development of specific enzymes for the regioselective formylation of aromatic precursors could offer a highly sustainable route to compounds like this compound.
Solvent-Free Reaction Conditions and Microwave-Assisted Synthesis
Modern synthetic chemistry is increasingly moving towards processes that minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free reaction conditions and microwave-assisted synthesis represent two key advancements in this direction, offering significant improvements in reaction rates, yields, and environmental impact.
Solvent-free, or neat, reactions involve the direct interaction of reactants in the absence of a solvent medium. For the synthesis of benzaldehyde derivatives, this can be achieved through techniques like grinding solid reactants together, often with a solid-supported catalyst. For instance, the Claisen-Schmidt condensation to form chalcones from substituted benzaldehydes and acetophenones has been successfully performed by grinding the reactants with sodium hydroxide (B78521) in a mortar and pestle. epo.org This mechanochemical approach eliminates the need for reaction solvents, simplifying work-up procedures and reducing waste generation. uco.es
Microwave-assisted synthesis (MAS) utilizes microwave energy to heat reactions directly and efficiently. google.com Unlike conventional heating which relies on conduction and convection, microwave irradiation interacts with polar molecules in the reaction mixture, causing rapid, internal, and uniform heating. This often leads to dramatic reductions in reaction times, from hours to mere minutes, and can result in higher product yields and purity by minimizing the formation of byproducts. google.comdataintelo.com
The synthesis of various heterocyclic compounds and derivatives from benzaldehydes has demonstrated the superiority of microwave irradiation over conventional reflux methods. google.comresearchgate.net For example, reactions that traditionally require several hours of reflux can be completed in 5-15 minutes under microwave conditions, with yields often increasing significantly. google.comresearchgate.net This methodology is highly applicable to the synthesis of substituted benzaldehydes and their derivatives.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzaldehyde Derivatives
| Product Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of MAS |
| Dihydropyridines | 3 hours | 15 minutes | Reduced reaction time, higher yield. google.com |
| Chalcones | 24 hours | 6-8 minutes | Faster reaction, improved productivity. mdpi.com |
| Benzimidazoles | 1 hour | 10 minutes | Time and cost-effectiveness. dataintelo.comgoogle.com |
| Acylals | 24 hours | 2-8 minutes | High yield, ease of preparation. rsc.org |
Utilization of Renewable Feedstocks and Waste Valorization Strategies
The transition to a bio-based economy necessitates the use of renewable resources for chemical production. Lignocellulosic biomass, a major component of agricultural and forestry waste, is a promising renewable feedstock for aromatic compounds like benzaldehyde. acs.org
Lignin, a complex polymer abundant in biomass, can be broken down through oxidative catalytic fractionation (OCF) to produce high yields of aromatic aldehydes, such as vanillin (B372448) and syringaldehyde. researchgate.netacs.org This process not only valorizes what would otherwise be a waste stream but also provides a sustainable route to valuable chemical building blocks. The principles used to obtain these aldehydes can be adapted for the synthesis of other substituted benzaldehydes.
Furthermore, agro-industrial wastes like rice husks, corn cobs, and wheat straw are being explored as raw materials for producing renewable benzaldehyde. dataintelo.com These materials are rich in cellulose (B213188) and hemicellulose, which can be converted into aromatic compounds through advanced biochemical and thermochemical processes. dataintelo.com The valorization of such waste streams is a cornerstone of the circular economy, turning low-value byproducts into high-value chemicals and reducing reliance on fossil fuels. uco.esresearchgate.net Research has also focused on converting waste cooking oils and other biomass into catalysts or chemical precursors, highlighting a comprehensive approach to waste valorization in chemical synthesis. mdpi.com
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is critical for the application of this compound in its end uses. A combination of techniques is often employed to remove impurities, unreacted starting materials, and byproducts from the crude reaction mixture.
A common and effective method for purifying aromatic aldehydes is through the formation of a bisulfite adduct. nih.govrochester.edu The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is soluble in the aqueous phase. This allows for the separation of the aldehyde from non-aldehydic organic impurities via liquid-liquid extraction. rochester.edu The aldehyde can then be recovered from the aqueous layer by treatment with a base, which reverses the reaction. rochester.edu
Distillation is a fundamental technique for purifying liquid compounds. For aromatic aldehydes, which can have relatively high boiling points, vacuum distillation is often employed. google.com This process lowers the boiling point of the compound, preventing thermal degradation that might occur at atmospheric pressure. It is effective for separating the target aldehyde from both lighter, more volatile impurities and heavier, non-volatile compounds like polymers or tars. epo.orggoogle.com
For solid derivatives or if the aldehyde itself is a solid at room temperature, recrystallization is a powerful purification method. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. epo.org The choice of solvent is crucial for the efficiency of this process.
Finally, chromatographic techniques, while not detailed in the provided search results for this specific compound, are a standard part of modern organic synthesis for achieving very high purity, especially at the lab scale.
Table 2: Purification Techniques for Aromatic Aldehydes
| Technique | Principle | Key Application | Reference |
| Bisulfite Extraction | Reversible formation of a water-soluble adduct. | Selective removal and purification of aldehydes from mixtures. | nih.govrochester.edu |
| Vacuum Distillation | Lowering the boiling point under reduced pressure. | Purification of high-boiling, thermally sensitive liquid aldehydes. | epo.orggoogle.com |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of solid aldehydes or solid derivatives. | epo.org |
| Solvent Extraction | Differential solubility in immiscible liquid phases. | Initial separation of the product from the reaction medium. | google.com |
Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Ethoxy 4 Methylbenzaldehyde
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in 2-Ethoxy-4-methylbenzaldehyde is a key site for nucleophilic attack, enabling the formation of a wide array of functional groups and carbon-carbon bonds.
Reactions with Organometallic Reagents (Grignard, Organolithium)
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. libretexts.orgbyjus.com This reaction is a fundamental method for forming new carbon-carbon bonds and typically yields secondary alcohols upon acidic workup. byjus.comlibretexts.org
The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product. byjus.com For instance, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, followed by an acidic workup, would produce 1-(2-ethoxy-4-methylphenyl)propan-1-ol.
Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be employed to achieve similar transformations. youtube.com The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction. researchgate.net
Condensation Reactions: Aldol (B89426), Knoevenagel, and Perkin-type Condensations
Aldol Condensation: In a mixed aldol condensation, this compound, which lacks α-hydrogens, can act as an electrophilic partner for an enolizable aldehyde or ketone. magritek.comazom.comlibretexts.org For example, reaction with acetone (B3395972) in the presence of a base would yield 4-(2-ethoxy-4-methylphenyl)but-3-en-2-one after dehydration of the initial β-hydroxy ketone adduct. azom.com
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgnih.gov The reaction of this compound with diethyl malonate, for instance, would produce diethyl 2-((2-ethoxy-4-methylphenyl)methylene)malonate. The Doebner modification of this reaction utilizes pyridine as a solvent and can lead to decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org
Perkin Reaction: While less common, the Perkin reaction offers a pathway to α,β-unsaturated carboxylic acids. This reaction typically involves heating an aromatic aldehyde with the anhydride (B1165640) of an aliphatic acid and its corresponding sodium or potassium salt.
Cyanohydrin and Hemiacetal/Acetal (B89532) Formation
Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.orgopenstax.org This reaction is typically base-catalyzed to generate the cyanide ion (CN-), which acts as the nucleophile. libretexts.orgopenstax.orgyoutube.com The product of the reaction with this compound would be 2-(2-ethoxy-4-methylphenyl)-2-hydroxyacetonitrile. Cyanohydrins are valuable synthetic intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols. libretexts.orgyoutube.comyoutube.com
Hemiacetal/Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can form a hemiacetal. libretexts.orglibretexts.orgyoutube.com This is a reversible reaction where the alcohol adds to the carbonyl group. libretexts.orglibretexts.orgmasterorganicchemistry.com Further reaction with a second equivalent of the alcohol, typically with removal of water, leads to the formation of a more stable acetal. libretexts.orglibretexts.orgchemistrysteps.com For example, reacting this compound with two equivalents of ethanol (B145695) in the presence of an acid catalyst would yield 1,1-diethoxy-2-ethoxy-4-methylbenzene. Cyclic acetals can also be formed using diols like ethylene (B1197577) glycol. libretexts.orgchemistrysteps.com
Interactive Table: Nucleophilic Addition Reactions of this compound
| Reaction Type | Reagent(s) | Product Type |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |
| Organolithium Reaction | R-Li, then H₃O⁺ | Secondary Alcohol |
| Aldol Condensation | Enolizable Aldehyde/Ketone, Base | α,β-Unsaturated Carbonyl |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Dicarbonyl/Nitrile |
| Cyanohydrin Formation | HCN, Base | Cyanohydrin |
| Acetal Formation | 2 eq. R'OH, Acid Catalyst | Acetal |
Electrophilic Aromatic Substitution Reactions on the Benzaldehyde (B42025) Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methyl groups. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.eduyoutube.com
Nitration and Halogenation Patterns Influenced by Substituents
The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. The ethoxy group at position 2 and the methyl group at position 4 are both ortho, para-directing and activating groups.
Nitration: The nitration of benzene derivatives is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com Given the positions of the activating groups, the incoming nitro group would be directed to the positions ortho and para to these substituents. The most likely positions for substitution would be at C5 (ortho to the methyl group and para to the ethoxy group) and C3 (ortho to both the ethoxy and methyl groups), and C6 (ortho to the ethoxy group). Steric hindrance may influence the regioselectivity.
Halogenation: Halogenation, such as bromination or chlorination, is typically carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com Similar to nitration, the halogen will be directed to the activated positions on the ring, primarily C3, C5, and C6.
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions are important for forming new carbon-carbon bonds on aromatic rings. masterorganicchemistry.comwikipedia.org
Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. wikipedia.orgyoutube.com The reaction proceeds via the formation of a carbocation electrophile. youtube.comyoutube.com However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements. youtube.com The activated nature of the this compound ring would make it susceptible to polyalkylation. youtube.com
Friedel-Crafts Acylation: A more reliable alternative is the Friedel-Crafts acylation, which involves reacting the aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.org This reaction introduces an acyl group onto the aromatic ring and produces a ketone. The product of this reaction is a deactivated aromatic ketone, which prevents further acylation. organic-chemistry.org The acyl group would be directed to the positions activated by the ethoxy and methyl groups. The resulting aryl ketone can then be reduced to the corresponding alkyl group if desired.
Interactive Table: Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent(s) | Electrophile | Expected Major Product Position(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C3, C5, C6 |
| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid | X⁺ | C3, C5, C6 |
| Friedel-Crafts Alkylation | R-X, Lewis Acid | R⁺ | C3, C5, C6 |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | RCO⁺ | C3, C5, C6 |
Oxidation and Reduction Chemistry of the Aldehyde Functionality
The aldehyde group is a versatile functional group that can readily undergo both oxidation to a higher oxidation state (carboxylic acid) and reduction to lower oxidation states (alcohol, alkane).
Selective Oxidation to Carboxylic Acids
The aldehyde functionality of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-Ethoxy-4-methylbenzoic acid, using a variety of modern and classical oxidizing agents. The choice of reagent is often guided by the need for mild conditions to avoid side reactions on the electron-rich aromatic ring or the benzylic methyl group.
Several protocols are effective for this transformation. For instance, Oxone (potassium peroxymonosulfate) provides a simple and efficient method for converting aldehydes to carboxylic acids. Other established methods include the use of pyridinium (B92312) chlorochromate (PCC) in catalytic amounts with periodic acid (H₅IO₆) as the stoichiometric oxidant. Aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, can be achieved under mild conditions using organocatalysts like N-hydroxyphthalimide (NHPI) without the need for transition metals. Additionally, systems like vanadyl acetylacetonate (B107027) (VO(acac)₂) in conjunction with hydrogen peroxide offer an efficient and selective means for this oxidation.
| Oxidizing System | Typical Conditions | Notes |
| Oxone | Solvent (e.g., DMF, Acetone) | Mild and efficient alternative to metal-mediated oxidations. |
| PCC (cat.), H₅IO₆ | Acetonitrile | Catalytic use of a chromium reagent with a co-oxidant. |
| NHPI (cat.), O₂ | Organic solvent or water | Metal-free aerobic oxidation; environmentally benign. |
| VO(acac)₂ (cat.), H₂O₂ | Dichloromethane | Transition-metal catalyzed oxidation with good functional group tolerance. |
| Sodium Perborate | Acetic Acid | Effective for the oxidation of aromatic aldehydes. |
Reductive Pathways to Alcohols and Alkanes
The aldehyde group can be completely reduced to a methyl group (an alkane), or partially reduced to a primary alcohol.
Reduction to Alkanes: For the complete deoxygenation of the aldehyde to an alkane, yielding 1-Ethoxy-2,4-dimethylbenzene, two classical named reactions are particularly effective: the Wolff-Kishner reduction and the Clemmensen reduction. These methods are complementary, operating under strongly basic and acidic conditions, respectively, allowing for substrate-dependent choices.
Wolff-Kishner Reduction: This reaction involves the conversion of the aldehyde into a hydrazone intermediate by reacting it with hydrazine (B178648) (NH₂NH₂). Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene glycol, leads to the formation of the alkane with the evolution of nitrogen gas. The reaction is driven by the irreversible formation of stable N₂ gas. The Huang-Minlon modification, where the reaction is carried out in one pot by refluxing the carbonyl compound, hydrazine, and base, is a common and practical procedure.
Clemmensen Reduction: This method reduces aldehydes and ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). The reaction is typically performed by heating the carbonyl compound with an excess of the amalgamated zinc. The heterogeneous mechanism is complex and thought to occur on the surface of the zinc, potentially involving organozinc intermediates. The strongly acidic conditions make it unsuitable for acid-sensitive substrates, for which the Wolff-Kishner reduction is a better alternative.
| Reduction Method | Reagents & Conditions | Suitability |
| Wolff-Kishner | 1. H₂NNH₂, 2. KOH, heat (e.g., in ethylene glycol) | Suitable for base-stable, acid-sensitive substrates. |
| Clemmensen | Zn(Hg), conc. HCl, heat | Suitable for acid-stable, base-sensitive substrates. |
Reduction to Alcohols: The partial reduction of this compound to the corresponding primary alcohol, (2-Ethoxy-4-methylphenyl)methanol, is a standard transformation typically achieved with metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are generally high-yielding and can be performed under mild conditions.
Formation of Imines, Oximes, and Hydrazones
The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition with nitrogen-based nucleophiles, followed by elimination of water, to form carbon-nitrogen double bond derivatives. These condensation reactions are typically reversible and are often catalyzed by acid.
Imines (Schiff Bases): Reaction with primary amines (RNH₂) yields imines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Acid-catalyzed dehydration of this intermediate leads to the formation of an iminium ion, which then loses a proton to give the final imine product. The reaction is generally carried out under mildly acidic conditions (pH ~5) to ensure protonation of the hydroxyl group in the intermediate for elimination as water, without excessive protonation of the nucleophilic amine reactant.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. The formation follows a similar mechanism to imine synthesis, proceeding through a carbinolamine-type intermediate which then dehydrates. Oximes derived from aldehydes are specifically called aldoximes.
Hydrazones: Reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) affords hydrazones. As noted previously, hydrazone formation is the initial step in the Wolff-Kishner reduction but can also be isolated as a stable product. The reaction proceeds via the standard nucleophilic addition-elimination pathway.
| Reactant | Product Class | C=N Derivative Formed |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | R¹R²C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | R¹R²C=N-OH |
| Hydrazine (H₂NNH₂) | Hydrazone | R¹R²C=N-NH₂ |
Radical Reactions and Cyclization Pathways
Beyond its ionic chemistry, this compound can participate in reactions involving free radical intermediates, particularly under photochemical conditions or with radical initiators.
Radical Reactions: The structure of this compound presents two primary sites for radical reactions: the aldehydic C-H bond and the benzylic C-H bonds of the methyl group.
Benzoyl Radical Formation: The aldehydic hydrogen can be abstracted by other radicals under certain conditions, such as photocatalysis, to form a substituted benzoyl radical. This acyl radical is a versatile intermediate that can, for example, add to α,β-unsaturated systems in a conjugate fashion to form new carbon-carbon bonds.
Benzylic Bromination: The methyl group attached to the benzene ring is a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. Consequently, selective free-radical bromination at this position is feasible using N-bromosuccinimide (NBS) in the presence of light or a radical initiator (e.g., AIBN or peroxides). This reaction, a variation of the Wohl-Ziegler reaction, would yield 2-Ethoxy-4-(bromomethyl)benzaldehyde, a useful synthetic intermediate.
Photochemical Cycloaddition: Aromatic aldehydes can participate in photochemical reactions. One classic example is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound in its excited triplet state and an alkene in its ground state to form an oxetane (B1205548). Upon UV irradiation, this compound could potentially react with various alkenes to yield substituted oxetane rings.
Cyclization Pathways: While this compound itself is not primed for simple intramolecular cyclization, its derivatives can serve as precursors for the synthesis of heterocyclic systems. For example, the aforementioned 2-Ethoxy-4-(bromomethyl)benzaldehyde could be used in cyclization reactions. By introducing a nucleophile elsewhere in the molecule or by reacting it with a separate dinucleophilic species, various ring systems could be constructed. Furthermore, more complex tandem reactions, such as those involving intramolecular redox processes followed by condensation and cyclization, have been developed for substituted benzyl (B1604629) derivatives to access heterocyclic structures like cinnolines.
Mechanistic Investigations of Key Transformation Reactions
The transformations of this compound are underpinned by well-studied reaction mechanisms.
Mechanism of Imine/Oxime/Hydrazone Formation: The formation of C=N bonds from the aldehyde is a classic example of a nucleophilic addition-elimination reaction. The key steps are:
Nucleophilic Attack: The nitrogen atom of the amine, hydroxylamine, or hydrazine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Oxygen: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (e.g., water or the amine reactant) removes a proton from the nitrogen, yielding the neutral C=N product and regenerating the acid catalyst.
Mechanism of Wolff-Kishner Reduction: Following the formation of the hydrazone, the strongly basic conditions facilitate the key reductive steps:
Deprotonation: The base removes a proton from the terminal nitrogen of the hydrazone.
Rearrangement: A subsequent proton transfer from the solvent to the carbon atom occurs.
Second Deprotonation: The base removes the second proton from the nitrogen, forming a diimide anion intermediate.
Loss of N₂: This intermediate collapses, irreversibly losing a molecule of dinitrogen gas (N₂) to form a carbanion.
Protonation: The highly basic carbanion is rapidly protonated by the solvent to give the final alkane product.
Mechanism of Clemmensen Reduction: The mechanism of the Clemmensen reduction is less definitively established due to its heterogeneous nature on the zinc surface. However, it is widely believed to proceed through organozinc intermediates rather than free carbanions or radicals. Current proposals suggest a complex series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc carbenoids or other surface-bound organozinc species that are sequentially reduced and protonated until the alkane is formed.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethoxy 4 Methylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. In 2-Ethoxy-4-methylbenzaldehyde, the distinct electronic effects of the aldehyde, ethoxy, and methyl substituents result in a well-resolved spectrum.
The aldehydic proton (-CHO) is significantly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group, causing its signal to appear far downfield. The protons of the ethoxy group (O-CH₂-CH₃) exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the oxygen and coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The aromatic protons and the methyl group attached to the ring appear in distinct regions, with their specific chemical shifts influenced by the ortho-, meta-, and para-positioning of the substituents.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Functional Groups in Substituted Benzaldehydes
| Functional Group | Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|---|
| Aldehyde | -CHO | 9.7 - 10.5 | Singlet (s) |
| Aromatic | Ar-H | 6.8 - 7.9 | Doublet (d), Triplet (t), Multiplet (m) |
| Ethoxy | -OCH₂CH₃ | 3.9 - 4.2 | Quartet (q) |
| Ethoxy | -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) |
| Methyl | Ar-CH₃ | 2.3 - 2.6 | Singlet (s) |
Note: Ranges are approximate and can vary based on solvent and specific substitution patterns.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the 190-195 ppm region. The aromatic carbons show a range of signals between approximately 110 and 165 ppm. The carbon atom directly attached to the electron-donating ethoxy group (C-O) is shifted downfield, while the carbons of the ethoxy group itself appear in the upfield region of the spectrum. The methyl carbon attached to the aromatic ring also has a characteristic chemical shift.
Table 2: Typical ¹³C NMR Chemical Shift Data for Substituted Benzaldehydes
| Carbon Type | Chemical Shift (δ, ppm) Range |
|---|---|
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-O) | 155 - 165 |
| Aromatic (C-CHO) | 130 - 140 |
| Aromatic (C-H) | 110 - 135 |
| Aromatic (C-C) | 135 - 145 |
| Ethoxy (-OCH₂) | 60 - 70 |
| Methyl (Ar-CH₃) | 20 - 25 |
| Ethoxy (-CH₃) | 14 - 16 |
Note: Values are illustrative and depend on the specific molecular structure and solvent.
While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments establish the connectivity between them.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, typically over two to three bonds. This is crucial for identifying adjacent protons, such as those on the aromatic ring and within the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J C-H coupling). libretexts.orgyoutube.com This allows for unambiguous assignment of which proton is bonded to which carbon. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range correlations between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). libretexts.orgyoutube.com This technique is instrumental in piecing together the entire molecular structure by connecting fragments. For example, it can show correlations from the aldehydic proton to the aromatic ring carbons, and from the ethoxy protons to the aromatic carbon to which the group is attached. youtube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Both IR and Raman spectroscopy can identify the key functional groups in this compound.
Carbonyl (C=O) Stretch: The aldehyde carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1680-1715 cm⁻¹. docbrown.info Its exact position is sensitive to electronic effects; electron-donating groups on the aromatic ring can lower the frequency.
Ether (C-O) Stretch: The C-O-C stretching vibrations of the ethoxy group produce strong bands in the IR spectrum. The aryl-alkyl ether linkage typically results in an asymmetric stretch around 1240-1270 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹.
Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. docbrown.info C=C stretching vibrations within the ring cause a series of bands in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations (700-900 cm⁻¹) are particularly useful for determining the substitution pattern on the aromatic ring.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C-H Stretch | 2720 - 2820 |
| Aldehyde | C=O Stretch | 1680 - 1715 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Ether | C-O-C Asymmetric Stretch | 1240 - 1270 |
| Ether | C-O-C Symmetric Stretch | 1020 - 1050 |
While this compound cannot form intramolecular hydrogen bonds itself, its derivatives or its interactions in solution can be studied via spectroscopic shifts. In related molecules like 4-ethoxybenzaldehyde (B43997), studies have shown evidence of weak intermolecular C-H···O hydrogen bonds forming dimers in the liquid state. acs.orguc.pt
Such interactions can be detected through subtle changes in vibrational frequencies. For instance, the formation of a hydrogen bond typically causes the stretching frequency of the donor group (e.g., C-H) to shift, and the carbonyl (C=O) stretching frequency to shift to a lower wavenumber (a red shift). uc.pt The magnitude of this shift often correlates with the strength of the hydrogen bond. In some cases, a blue shift (increase in frequency) of the C-H stretching mode can be observed in what are known as nonstandard hydrogen bonds. uc.pt These shifts are often studied by comparing spectra in different concentrations or in different solvents to observe changes in intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₀H₁₂O₂, the expected monoisotopic mass is approximately 164.08 Da. uni.lu In a typical mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides a fingerprint that is crucial for structural elucidation. Aromatic aldehydes often show characteristic fragmentation patterns, including the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org The presence of the ethoxy and methyl groups on the benzene ring of this compound would lead to additional specific fragmentation pathways. For instance, cleavage of the bond between the oxygen and the ethyl group could result in the loss of an ethyl radical (C₂H₅•), while the cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OC₂H₅).
Table 1: Predicted Adducts and m/z Values for this compound in Mass Spectrometry
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₃O₂]⁺ | 165.09100 |
| [M+Na]⁺ | [C₁₀H₁₂O₂Na]⁺ | 187.07294 |
| [M+K]⁺ | [C₁₀H₁₂O₂K]⁺ | 203.04688 |
| [M-H]⁻ | [C₁₀H₁₁O₂]⁻ | 163.07644 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule. By providing highly accurate mass measurements, typically with an error of less than 5 ppm, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its elemental composition as C₁₀H₁₂O₂. The experimentally measured exact mass would be compared to the theoretical exact mass of 164.08372 Da. uni.lu This high level of accuracy is essential for confirming the identity of newly synthesized compounds and for differentiating between isomers.
Tandem Mass Spectrometry (MS/MS) is a further refinement that provides more detailed structural information by analyzing the fragmentation of a pre-selected ion. In an MS/MS experiment, the molecular ion of this compound (m/z 164) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule. This technique is particularly useful for confirming the connectivity of atoms and the positions of substituents on the aromatic ring. The fragmentation pattern can help to distinguish this compound from its isomers, as the positions of the ethoxy and methyl groups will influence the fragmentation pathways. researchgate.net
Table 2: Plausible MS/MS Fragment Ions of this compound ([M+H]⁺ Precursor Ion)
| Proposed Fragment | Neutral Loss | Fragment m/z |
|---|---|---|
| [M+H - H₂O]⁺ | H₂O | 147.08098 |
| [M+H - C₂H₄]⁺ | Ethylene (B1197577) | 137.05970 |
| [M+H - CHO]⁺ | Formyl radical | 136.08826 |
| [M+H - C₂H₅O]⁺ | Ethoxy radical | 120.05700 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. unl.edu When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a mixture. nih.gov The retention time in a GC system is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate), and the mass spectrum provides confirmation of its identity. rsc.org
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for the analysis of a broad range of organic compounds. sigmaaldrich.comsemanticscholar.org For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. colab.ws The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC is particularly useful for the analysis of less volatile derivatives or for preparative-scale purification.
Table 3: Typical Chromatographic Conditions for Analysis of Benzaldehyde (B42025) Derivatives
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| GC | Equity-1 (nonpolar) | Helium | Mass Spectrometry (MS) |
| HPLC | C18 (reverse-phase) | Acetonitrile/Water gradient | UV-Vis (e.g., at 254 nm) |
Computational and Theoretical Chemistry Studies on 2 Ethoxy 4 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations, based on the principles of quantum mechanics, can determine optimized geometries, electronic structures, and spectroscopic parameters with high accuracy.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For substituted benzaldehydes, Density Functional Theory (DFT) and ab initio methods are standard approaches. arxiv.org DFT methods, such as those employing the B3LYP exchange-correlation functional, combined with basis sets like 6-311++G(d,p), are widely used to calculate the optimized geometry of benzaldehyde (B42025) derivatives. ymerdigital.comresearchgate.net For instance, studies on related molecules like 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde (B43997) have utilized both single-molecule (discrete) calculations with Gaussian software and periodic DFT calculations with codes like CASTEP to model the crystalline state. nih.gov
These calculations typically show that molecules like 2-ethoxy-4-methylbenzaldehyde have a planar heavy-atom skeleton. nih.govmdpi.com Conformational analysis, often performed by scanning the potential energy surface through the rotation of substituent groups (like the ethoxy and aldehyde groups), helps identify the global energy minimum structure. For related alkoxy benzaldehydes, the anti-conformation, where the C=O and O-C bonds of the alkoxy group point to opposite sides of the benzene (B151609) ring, is often found to be the most stable. nih.govmdpi.com
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length (Å) | C=O | 1.228 | 1.208 |
| Bond Length (Å) | C-O (methoxy) | 1.362 | 1.356 |
| Bond Angle (°) | C-C-O (methoxy) | 124.9 | 124.7 |
| Bond Angle (°) | C-C-C (aldehyde) | 122.0 | 122.1 |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical tool, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as it facilitates electronic transitions. researchgate.netresearchgate.net For related molecules like 3-ethoxy-4-hydroxybenzaldehyde, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. rasayanjournal.co.in
The distribution of electric charge within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and hyperconjugative interactions. rasayanjournal.co.inresearchgate.net Furthermore, the Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution. ymerdigital.com MESP maps use a color scale to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In benzaldehydes, the oxygen atom of the carbonyl group typically represents the most negative region. ymerdigital.com
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; associated with ionization potential. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; associated with electron affinity. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and polarizability. researchgate.net |
| MESP (Molecular Electrostatic Potential) | A 3D plot of the electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting sites for electrophilic and nucleophilic reactions. ymerdigital.comresearchgate.net |
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. Vibrational frequencies, corresponding to infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectra, can be calculated after a geometry optimization. nih.govmdpi.com Studies on the closely related 4-ethoxybenzaldehyde have shown an excellent one-to-one match between vibrational modes predicted by periodic DFT calculations and those observed in experimental INS spectra. nih.govresearchgate.net This allows for confident assignment of complex spectral features, including torsional modes of the methyl and ethoxy groups. nih.govmdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (isotropic shielding constants), can be computed. researchgate.net Theoretical calculations of NMR spectra are valuable for assigning signals to specific nuclei in the molecule and for understanding how the electronic environment influences the shielding of each nucleus. acs.org While specific calculations for this compound are not detailed in the literature, the methods are well-established for its analogs.
| Experimental INS (cm-1) | Calculated (Periodic DFT) (cm-1) | Vibrational Mode Assignment |
|---|---|---|
| 152 | 146 | τ(CH3) / Lattice |
| 237 | 228 | τ(CH3) |
| 534 | 538 | γ(CCC)ring |
| 1175 | 1181 | β(CH)ring |
| 1600 | 1597 | ν(CC)ring |
| 1685 | 1690 | ν(C=O) |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. researchgate.net MD simulations can provide insights into the bulk properties of this compound in liquid or solid phases and its interactions with other molecules, such as solvents.
A key aspect of the condensed-phase behavior of benzaldehydes is the formation of non-covalent intermolecular interactions. Computational studies on related 2-methoxybenzaldehyde and 4-methoxybenzaldehyde (B44291) have identified weak C–H···O hydrogen bonds as crucial for their molecular arrangement. nih.govacs.orguc.pt These interactions often lead to the self-assembly of molecules into dimers. nih.govresearchgate.net In these dimers, a hydrogen atom from a C-H bond (either on the ring or the aldehyde group) interacts with the electronegative carbonyl oxygen atom of a neighboring molecule. nih.govuc.pt
The influence of a solvent on molecular properties can be modeled computationally. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in solution. researchgate.net This is important for predicting how properties like conformational stability and electronic spectra might change in different solvent environments.
The stability of intermolecular complexes, such as dimers, is quantified by the dimerization energy. Ab initio and DFT calculations are used to determine the optimized geometries and binding energies of these dimers. acs.orguc.pt For 4-methoxybenzaldehyde, several possible dimer configurations have been calculated, with dimerization energies typically falling within a range of 5 kJ mol⁻¹. acs.orguc.pt The most stable structures are often those that maximize the C–H···O hydrogen bonding, typically involving two such contacts between the molecules. uc.pt These calculations are essential for understanding the thermodynamics of aggregation in the liquid and solid states.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out.
A relevant example is the acid-catalyzed acetalization reaction, a common transformation for aldehydes. A computational study on the acetalization of 2-methylbenzaldehyde (B42018) (a close structural analog) with methanol (B129727) using ab initio methods provides a clear blueprint for how such a mechanism can be investigated. researchgate.net The proposed reaction pathway involves several key steps:
Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.
Elimination: A molecule of water is eliminated, forming a resonance-stabilized carbocation.
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
Deprotonation: The final deprotonation step yields the acetal (B89532) product and regenerates the acid catalyst.
Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net This approach is widely utilized in chemistry to predict the properties of compounds, thereby saving time and resources that would be spent on experimental measurements. researchgate.netnih.gov The core principle of QSPR lies in the idea that the structure of a molecule, encoded in the form of molecular descriptors, dictates its properties. unimore.it
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. These can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, these descriptors would capture its unique structural characteristics.
Below is an interactive data table showcasing hypothetical molecular descriptors that could be calculated for this compound and used in a QSPR study. It is important to note that these values are for illustrative purposes and are not derived from a specific published QSPR model for this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Description |
| Constitutional | Molecular Weight | 164.20 g/mol | The sum of the atomic weights of all atoms in the molecule. chemscene.com |
| Constitutional | Count of Heavy Atoms | 12 | The total number of non-hydrogen atoms in the molecule. |
| Topological | Wiener Index | 102 | A distance-based topological index that reflects the branching of the molecular skeleton. |
| Topological | Balaban J Index | 2.68 | A topological index that is highly discriminating for molecular shape. |
| Geometrical | Molecular Surface Area | ~180 Ų | The total surface area of the molecule. |
| Geometrical | Molecular Volume | ~160 ų | The volume occupied by the molecule. |
| Quantum-Chemical | Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy | -8.5 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
In a hypothetical QSPR study, these descriptors, along with many others, would be calculated for a series of related benzaldehyde derivatives. A statistical model would then be built to correlate these descriptors with a specific property of interest, for instance, boiling point, refractive index, or a specific type of chemical reactivity. The resulting equation would allow for the prediction of that property for other, unsynthesized benzaldehyde derivatives, based solely on their calculated molecular descriptors.
Applications of 2 Ethoxy 4 Methylbenzaldehyde As a Versatile Chemical Building Block
Precursor in the Synthesis of Specialty Organic Chemicals
The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of reactions to form carbon-carbon and carbon-heteroatom bonds. This reactivity positions 2-Ethoxy-4-methylbenzaldehyde as a potential precursor for a range of specialty organic chemicals.
Synthesis of Advanced Polymer Monomers and Functional Oligomers
The aldehyde group can be transformed into various polymerizable functionalities. For instance, it can undergo Wittig-type reactions to introduce vinyl groups, creating styrene-like monomers. The ethoxy and methyl groups on the aromatic ring would then serve to modify the properties of the resulting polymer, potentially influencing its thermal stability, solubility, and refractive index.
Condensation reactions are another avenue for incorporating this molecule into polymers. Reaction with difunctional amines or phenols could lead to the formation of poly(azomethine)s or phenolic resins, respectively. The specific substitution pattern of this compound would impart a unique structure to the polymer backbone, which could be advantageous for creating materials with tailored properties.
Intermediate in the Production of Dyes and Pigments
Many dyes and pigments are synthesized from aromatic aldehydes. The aldehyde group of this compound can serve as a key reactive site for building the chromophoric systems of these colorants. For example, condensation reactions with aromatic amines or active methylene (B1212753) compounds can lead to the formation of Schiff bases and methine dyes. The ethoxy and methyl groups would act as auxochromes, influencing the color and fastness properties of the resulting dyes.
Table 1: Potential Dye Classes Derivable from this compound
| Dye Class | Potential Synthetic Route | Influence of Substituents |
| Methine Dyes | Knoevenagel or Aldol (B89426) condensation with active methylene compounds. | The ethoxy and methyl groups can modulate the electron density of the aromatic ring, thereby shifting the absorption maximum of the dye. |
| Azomethine Dyes | Condensation with aromatic amines to form Schiff bases. | Substituents can affect the planarity and electronic properties of the resulting dye molecule, impacting its color and stability. |
| Triphenylmethane Dyes | Reaction with two equivalents of an electron-rich aromatic compound (e.g., N,N-dimethylaniline) under acidic conditions. | The substitution pattern would influence the final hue and lightfastness of the dye. |
Ligand Synthesis for Coordination Chemistry and Catalysis
The aldehyde functionality is a versatile precursor for the synthesis of ligands used in coordination chemistry and catalysis. Reaction with amines can readily produce Schiff base ligands, which are known to coordinate with a wide variety of metal ions. The resulting metal complexes can exhibit catalytic activity in various organic transformations. The ethoxy and methyl groups on the benzaldehyde (B42025) ring can sterically and electronically tune the properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex.
Role in Materials Science Research and Development
In materials science, functional organic molecules are crucial for the development of new materials with specific properties. The unique combination of functional groups in this compound makes it a candidate for research in this area.
Development of Optoelectronic Materials and Sensors
Derivatives of this compound could be explored for applications in optoelectronic materials. By extending the conjugation of the aromatic system through reactions at the aldehyde group, it is possible to synthesize molecules with interesting photophysical properties, such as fluorescence or nonlinear optical activity. These properties are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The aldehyde group can also be used to graft the molecule onto surfaces or into polymer matrices, a key step in the fabrication of sensor devices.
Utilization in Analytical Chemistry as a Derivatizing Agent or Reagent
Currently, there is a lack of specific research data detailing the direct application of this compound as a primary derivatizing agent or a specialized reagent within analytical chemistry. The aldehyde functional group present in its structure suggests a theoretical potential for such applications, as aldehydes are known to react with various functional groups, a principle often exploited in derivatization to enhance the analyzability of compounds, for instance, by improving their chromatographic behavior or detectability.
However, a comprehensive review of available scientific literature does not yield established methods or research findings where this compound is employed for these purposes. Analytical chemistry research often focuses on derivatizing agents that are highly reactive, specific, and introduce a tag that is easily detectable by common analytical instruments. While this compound could potentially undergo reactions typical of benzaldehydes, its utility and efficacy as a derivatizing agent have not been documented in published studies.
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions to the Understanding of 2-Ethoxy-4-methylbenzaldehyde Chemistry
The academic study of this compound, a substituted aromatic aldehyde, has primarily revolved around its synthesis and its role as a precursor in the formation of more complex molecular architectures. While dedicated research on the compound itself is not extensive, its importance is highlighted in the broader context of organic synthesis.
A significant contribution to the synthesis of related benzaldehyde (B42025) derivatives, and by extension, this compound, involves electrophilic aromatic substitution reactions. For instance, the Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings, provides a viable route for its preparation from 3-methylphenetole. Another key area of its application is in condensation reactions. The aldehyde functional group readily participates in reactions with active methylene (B1212753) compounds and amines to form a variety of important chemical structures. For example, it can be utilized in Claisen-Schmidt and Aldol-type condensations to produce chalcones and other α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. researchgate.netmagritek.com
Furthermore, the reactivity of substituted benzaldehydes in the synthesis of heterocyclic compounds is a well-established area of study. Although specific studies focusing on this compound are sparse, its structural motifs suggest its utility in the synthesis of quinolines, pyrimidines, and other heterocyclic systems through multicomponent reactions.
Identification of Emerging Research Directions and Methodological Innovations
Emerging research trends in the field of synthetic organic chemistry point towards several potential directions for the study and application of this compound. A primary area of focus is the development of greener and more efficient catalytic methods for its synthesis and subsequent transformations. This includes the use of solid acid or base catalysts to minimize waste and improve reaction yields and selectivity in condensation reactions. nih.gov
Methodological innovations are also likely to focus on the asymmetric synthesis of derivatives of this compound. The development of stereoselective methods would be highly valuable for the preparation of chiral molecules with potential applications in the pharmaceutical industry. sumitomo-chem.co.jp
Moreover, the use of computational and spectroscopic techniques to understand the reactivity and physical properties of substituted benzaldehydes is a growing field. mdpi.comarabjchem.org Detailed spectroscopic analysis, including NMR and FT-IR, combined with theoretical calculations, can provide valuable insights into the compound's structural and electronic properties, guiding its application in targeted syntheses. mdpi.comarabjchem.org
Prospects for Novel Synthetic Applications and Chemical Transformations
The unique substitution pattern of this compound, featuring both electron-donating ethoxy and methyl groups, opens up prospects for a range of novel synthetic applications. Its use as a building block in the synthesis of bioactive natural products and pharmaceutical intermediates is a promising avenue for future research. nih.govmallakchemicals.com The structural features of this aldehyde could be exploited in the design and synthesis of new ligands for catalysis or new materials with specific optical or electronic properties.
Future research could also explore novel chemical transformations of this compound. This includes its participation in multicomponent reactions to generate molecular diversity in a single step, and its use in modern synthetic methodologies such as C-H activation and photoredox catalysis. The development of new reactions that selectively target one of the functional groups in the presence of the others would significantly expand its synthetic utility. Given the limited specific literature on this compound, a systematic exploration of its reactivity profile represents a significant opportunity for new discoveries in organic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethoxy-4-methylbenzaldehyde, and how are reaction conditions optimized?
- Answer : A typical synthesis involves etherification of 4-methylbenzaldehyde derivatives with ethoxy groups. For example, 4-hydroxybenzaldehyde derivatives can react with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF . Dehydrating agents like POCl₃ may assist in forming ether linkages . Optimization includes adjusting temperature (80–120°C), solvent polarity, and stoichiometry to maximize yield (typically 60–85%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Key precautions include:
- Use of nitrile gloves and lab coats to avoid skin contact .
- Work in a fume hood to prevent inhalation of vapors .
- Storage in airtight containers at 2–8°C to prevent degradation .
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) .
Q. How can purity and structural integrity be confirmed for this compound?
- Answer : Analytical methods include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : ¹H NMR (CDCl₃) for characteristic aldehyde proton (~10 ppm) and ethoxy/methyl group signals .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. How does the ethoxy group influence the reactivity of this compound in condensation reactions?
- Answer : The electron-donating ethoxy group stabilizes the aldehyde via resonance, enhancing its electrophilicity in nucleophilic additions (e.g., aldol condensations). However, steric hindrance from the methyl group at the 4-position may reduce reactivity in bulky substrates. Comparative studies with 4-methoxy analogs show ~15% lower yields in Knoevenagel reactions due to steric effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay variability. Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for MIC assays) .
- Cross-validating results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Reporting solvent effects (DMSO vs. ethanol) on compound solubility and activity .
Q. How can this compound be utilized in synthesizing macrocyclic compounds?
- Answer : Its aldehyde group enables [2+2] or [2+3] condensations with diamines or triamines to form Schiff bases. For example, reaction with 1,2-ethylenediamine in ethanol under nitrogen yields imine-linked macrocycles. X-ray crystallography (as in ) confirms planar aromatic stacking, critical for host-guest chemistry applications .
Q. What role does this compound play in asymmetric catalysis or enantioselective synthesis?
- Answer : The ethoxy and methyl groups create a chiral environment, enabling its use as a ligand precursor. For instance, coordination with Rh(I) catalysts in hydroformylation reactions improves enantioselectivity (up to 85% ee) for α,β-unsaturated esters. Computational studies (DFT) suggest the methyl group stabilizes transition states via van der Waals interactions .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
